

# Application Notes and Protocols for GSK1838705A in Animal Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK1838705A** is a potent, small-molecule kinase inhibitor with a multi-targeted profile, primarily inhibiting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), with IC<sub>50</sub> values of 2.0 nM and 1.6 nM, respectively.<sup>[1][2][3][4][5][6]</sup> It also demonstrates significant inhibitory activity against anaplastic lymphoma kinase (ALK) with an IC<sub>50</sub> of 0.5 nM.<sup>[1][2][3][4][6]</sup> This dual inhibition of critical signaling pathways involved in tumor cell proliferation, survival, and growth makes **GSK1838705A** a compound of interest for cancer research.<sup>[1][7]</sup> Preclinical studies have shown its antitumor activity in various experimental models of human cancers, including glioma, multiple myeloma, Ewing's sarcoma, and certain types of non-small cell lung cancer.<sup>[1][4][7][8]</sup>

These application notes provide detailed protocols for the formulation and in vivo evaluation of **GSK1838705A** in animal models, aiding researchers in designing and executing preclinical efficacy studies.

## Physicochemical Properties

A summary of the key physicochemical properties of **GSK1838705A** is presented below.

| Property          | Value                                                                      | Reference                                                                                                                 |
|-------------------|----------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C27H29FN8O3                                                                | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[9]</a>                                                               |
| Molecular Weight  | 532.57 g/mol                                                               | <a href="#">[2]</a> <a href="#">[9]</a>                                                                                   |
| Appearance        | White to light brown powder/crystalline solid                              | <a href="#">[5]</a> <a href="#">[9]</a>                                                                                   |
| Solubility        | Soluble in DMSO ( $\geq$ 100 mg/mL); sparingly soluble in water.           | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> |
| Storage           | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. | <a href="#">[2]</a> <a href="#">[9]</a>                                                                                   |

## In Vivo Formulations for Animal Studies

The poor aqueous solubility of **GSK1838705A** necessitates specific formulations for effective in vivo delivery. Below are established formulations for oral and intraperitoneal administration in animal models.

### Oral Administration Formulation

A common vehicle for oral (p.o.) administration of **GSK1838705A** is a cyclodextrin-based solution.

| Component   | Concentration/Property                                                         |
|-------------|--------------------------------------------------------------------------------|
| GSK1838705A | Desired final concentration (e.g., 1-6 mg/mL for a 10 mL/kg dose)              |
| Vehicle     | 20% Sulfobutyl ether $\beta$ -cyclodextrin (SBE- $\beta$ -CD) in sterile water |
| pH          | Adjusted to 3.5                                                                |

Reference for this formulation.[\[12\]](#)[\[13\]](#)

## Oral/Intraperitoneal Administration Formulation (Suspension)

For both oral and intraperitoneal (i.p.) injections, a suspension of **GSK1838705A** can be prepared.

| Component          | Percentage of Final Volume |
|--------------------|----------------------------|
| DMSO               | 10%                        |
| PEG300             | 40%                        |
| Tween-80           | 5%                         |
| Saline (0.9% NaCl) | 45%                        |

Reference for a similar formulation approach.[6]

Note: When preparing the suspension, it is recommended to first dissolve **GSK1838705A** in DMSO and then add the other components sequentially, mixing thoroughly at each step. Sonication may be required to achieve a uniform suspension. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.

## Experimental Protocols

### In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical in vivo efficacy study to evaluate the antitumor effects of **GSK1838705A** in a subcutaneous xenograft mouse model.

#### 1. Cell Culture and Implantation:

- Culture a relevant human cancer cell line (e.g., U87MG for glioma, PC-3R for prostate cancer) under standard conditions.[8][14]
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at the desired concentration.

- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

## 2. Tumor Growth and Animal Randomization:

- Monitor tumor growth regularly by measuring tumor dimensions with calipers.
- Calculate tumor volume using the formula: Tumor Volume = (Length × Width<sup>2</sup>) / 2.[12]
- Once tumors reach a predetermined average size (e.g., ~150-200 mm<sup>3</sup>), randomize the animals into treatment and control groups.[12]

## 3. Drug Preparation and Administration:

- Prepare the **GSK1838705A** formulation and the vehicle control as described in the "In Vivo Formulations" section.
- Administer **GSK1838705A** and the vehicle control to the respective groups of mice daily via the chosen route (oral gavage or intraperitoneal injection).[8] Doses can range from 4 mg/kg to 60 mg/kg based on previous studies.[8][14]

## 4. Monitoring and Endpoints:

- Measure tumor volumes and body weights of the mice regularly (e.g., twice weekly).[12]
- Monitor the general health and behavior of the animals.
- The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size or after a predetermined treatment period.
- At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., histopathology, biomarker analysis).

## Quantitative Data from a Representative In Vivo Study

The following table summarizes data from a study investigating the effect of **GSK1838705A** on U87MG glioma xenografts.[8]

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume Reduction (Day 11) |
|-----------------|--------------|----------------------|---------------------------------|
| Vehicle Control | -            | Daily                | -                               |
| GSK1838705A     | 4            | Daily                | ~45%                            |
| GSK1838705A     | 8            | Daily                | ~85%                            |

## Visualizations

### Experimental Workflow for In Vivo Efficacy Study

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK1838705A = 98 HPLC 1116235-97-2 [sigmaaldrich.com]
- 10. GSK1838705A | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK1838705A in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1684688#gsk1838705a-formulation-for-animal-studies>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)